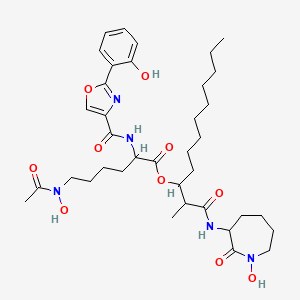

Nocardimicin A

Description

Properties

Molecular Formula |

C37H55N5O10 |

|---|---|

Molecular Weight |

729.9 g/mol |

IUPAC Name |

[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxododecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate |

InChI |

InChI=1S/C37H55N5O10/c1-4-5-6-7-8-9-10-21-32(25(2)33(45)38-28-18-13-16-23-42(50)36(28)47)52-37(48)29(19-14-15-22-41(49)26(3)43)39-34(46)30-24-51-35(40-30)27-17-11-12-20-31(27)44/h11-12,17,20,24-25,28-29,32,44,49-50H,4-10,13-16,18-19,21-23H2,1-3H3,(H,38,45)(H,39,46) |

InChI Key |

LGOZXNLEMXJIMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Microbial Strains and Inoculum Preparation

Nocardicin A is produced by submerged aerobic fermentation of Microtetraspora caesia sp. nov. (ATCC 31724 or 31725) or Nocardia uniformis subsp. tsuyamanensis (ATCC 21806). These strains exhibit distinct temperature tolerances:

-

ATCC 31724 : Optimal growth at 20–55°C, with peak antibiotic production at 25–35°C.

-

ATCC 31725 : Narrower range of 20–50°C, favoring 28–34°C for fermentation.

Seed cultures are prepared by inoculating agar slants into liquid vegetative media containing glycerol (3%), peptones (e.g., Pharmamedia, fish meal), and calcium carbonate (0.6%). After 3 days of incubation at 34°C, the inoculum is transferred to larger fermentation vessels.

Fermentation Medium Composition

The nutrient medium is critical for maximizing Nocardicin A yield. Key components include:

| Component | Concentration | Function |

|---|---|---|

| Glycerol | 3% | Carbon source |

| Pharmamedia | 1% | Nitrogen source (plant-derived peptone) |

| Fish meal | 1% | Amino acids and micronutrients |

| CaCO₃ | 0.6% | pH stabilization |

| K₂HPO₄ | 0.1% | Phosphate buffer |

Antifoaming agents (e.g., soybean oil, silicone) are added to mitigate foam formation during aeration.

Fermentation Conditions and Monitoring

Fermentation occurs under aerobic conditions with agitation (250 rpm) and controlled parameters:

Nocardicin A production is monitored via bioassay using Pseudomonas aeruginosa PA-49, which is sensitive to β-lactams. Titers typically reach 150–200 µg/mL under optimal conditions.

Biosynthetic Pathway and Genetic Engineering

Nonribosomal Peptide Synthetase (NRPS) Assembly

Nocardicin A is synthesized via a tripeptide backbone (HPG-Ser-HPG) assembled by NRPS enzymes. The biosynthetic gene cluster includes:

-

NocA/NocB : NRPS modules responsible for HPG incorporation.

-

NocL : Cytochrome P450 enzyme that oxidizes the 2′-amine of nocardicin C to form the oxime moiety in Nocardicin A.

-

NocK : Putative esterase hypothesized to facilitate β-lactam ring formation, though its exact role remains under investigation.

Mutational Analysis of Key Genes

Disruption of nocL in N. uniformis abolishes Nocardicin A production, confirming its essential role in oxime formation. In contrast, nocK knockouts still produce Nocardicin A but at reduced yields, suggesting auxiliary functions in precursor trafficking or stability.

Isolation and Purification of Nocardicin A

Primary Recovery from Fermentation Broth

Post-fermentation, the broth is filtered to separate mycelia from the supernatant. Nocardicin A is extracted using a combination of solvent and adsorption techniques:

Chromatographic Purification

The crude extract undergoes multistep chromatography:

Comparative Analysis of Strains and Yields

| Strain | Fermentation Duration | Max Titer (µg/mL) | Purified Yield (mg/L) |

|---|---|---|---|

| M. caesia ATCC 31724 | 6 days | 150 | 35 |

| M. caesia ATCC 31725 | 5 days | 200 | 80 |

ATCC 31725 demonstrates superior productivity, likely due to enhanced precursor flux or reduced protease activity .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Nocardicin A undergoes concurrent hydrolysis of its β-lactam ring and oxime group under acidic conditions. Kinetic studies in sulfuric acid reveal distinct reaction pathways:

-

β-Lactam hydrolysis occurs faster in moderately concentrated sulfuric acid (40–70% w/w), with a rate constant 2–3 times higher than oxime hydrolysis .

-

Oxime hydrolysis dominates spectral changes observed during the reaction, generating a nitroso intermediate .

Table 1: Kinetic Parameters for Acid Hydrolysis

| Reaction Component | Rate Constant (k, s⁻¹) | Acid Concentration (H₂SO₄, %) |

|---|---|---|

| β-Lactam ring | 1.8 × 10⁻⁴ | 60% |

| Oxime group | 6.7 × 10⁻⁵ | 60% |

The stability of the oxime group is attributed to intramolecular hydrogen bonding between the oxime hydroxyl and the adjacent amide carbonyl, stabilizing the syn-configuration .

Enzymatic Hydrolysis by β-Lactamases

Nocardicin A demonstrates resistance to hydrolysis by β-lactamases compared to penicillins and cephalosporins. Key findings include:

-

Low affinity for enzymes : The Km values for Nocardicin A with E. coli β-lactamases are 10–100× higher than for ampicillin or cefazolin .

-

Slow hydrolysis : Relative hydrolysis rates by plasmid-mediated β-lactamases are <1% compared to cephaloridine .

Table 2: Kinetic Comparison with Other β-Lactams

| Enzyme Source | Substrate | Km (μM) | Vmax (μmol/min/mg) | Relative Hydrolysis (%) |

|---|---|---|---|---|

| E. coli (plasmid) | Nocardicin A | 280 | 0.002 | 0.8 |

| Ampicillin | 3.2 | 0.12 | 100 | |

| P. vulgaris | Nocardicin A | 18 | 0.005 | 2.5 |

| Cefazolin | 22 | 0.15 | 100 |

The monocyclic structure and oxime group reduce enzymatic recognition, contributing to its stability .

Stability Under Physiological Conditions

Nocardicin A exhibits moderate stability in bacterial culture fluids:

-

Resistance to inactivation : Only a few bacterial strains (e.g., Proteus vulgaris) weakly hydrolyze the β-lactam ring, confirmed by TLC and UV spectral analysis .

-

Media-dependent activity : Sodium chloride and select amino acids antagonize its antibacterial efficacy, though this does not correlate with chemical degradation .

Oxime Group Reactivity

The syn-oxime moiety is critical for antibacterial activity and stability:

-

Oxime hydrolysis under acidic or enzymatic conditions abolishes activity, as shown by the accumulation of nocardicin C (lacking the oxime) in nocL-disrupted N. uniformis mutants .

-

Stereochemical stabilization : Intramolecular hydrogen bonding between the oxime hydroxyl and amide carbonyl pre-organizes the molecule for β-lactamase resistance .

Scientific Research Applications

Antimicrobial Activity

In Vivo Studies : Nocardimicin A exhibits significant therapeutic effects in animal models, particularly in mice infected with gram-negative bacilli. Studies have shown that it is more effective than carbenicillin against infections caused by Pseudomonas aeruginosa, Proteus mirabilis, and Serratia marcescens among others. The drug demonstrated high blood and hepatic levels when administered subcutaneously, indicating strong systemic absorption and efficacy .

In Vitro Studies : The compound has been evaluated for its antimicrobial activity against clinical isolates of various pathogens. Its minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa were found to be approximately twice as potent as carbenicillin. Notably, this compound exhibited no significant activity against Staphylococcus species or Escherichia coli, suggesting a selective profile that could be advantageous in clinical settings .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/ml) | Comparison with Carbenicillin |

|---|---|---|

| Pseudomonas aeruginosa | 3.13 - 12.5 | More potent |

| Proteus mirabilis | 3.13 - 12.5 | More potent |

| Serratia marcescens | 12.5 - 50 | Similar efficacy |

| Escherichia coli | >50 | No significant activity |

| Staphylococcus spp. | >50 | No significant activity |

Biosynthesis Insights

The biosynthesis of this compound involves complex pathways facilitated by nonribosomal peptide synthetases (NRPSs). Research has identified key genes involved in its production, including nocA and nocB, which encode the NRPSs responsible for assembling the antibiotic's peptide backbone. Understanding these biosynthetic pathways is crucial for developing synthetic routes or enhancing production yields through genetic engineering .

Table 2: Key Genes in this compound Biosynthesis

| Gene | Function |

|---|---|

| nocA | Encodes a nonribosomal peptide synthetase |

| nocB | Encodes a second nonribosomal peptide synthetase |

| nocR | Positive regulator of biosynthetic pathway |

| nocD/E | Involved in tailoring steps of biosynthesis |

Applications in Medicine

This compound's unique properties make it a candidate for further research in therapeutic applications:

- Antibiotic Development : Given its effectiveness against resistant strains, it could serve as a template for new antibiotics targeting gram-negative bacteria.

- Muscarinic Receptor Modulation : Its inhibition of muscarinic M3 receptors may provide avenues for developing treatments for respiratory and gastrointestinal disorders.

Mechanism of Action

Nocardimicin A exerts its effects by binding to the muscarinic M3 receptor, thereby inhibiting the binding of acetylcholine. This competitive antagonism at the muscarinic receptor leads to the relaxation of smooth muscles, which can be beneficial in treating conditions such as respiratory and gastrointestinal disorders . The molecular targets involved include the muscarinic M3 receptor and associated G-protein coupled pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nocardimicin A shares a conserved framework with other nocardimicin analogs and nocobactin-type siderophores. Below is a detailed comparison based on molecular features, biological activities, and structural variations:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Observations :

Structural Variations: Fatty Acid Chain Length: this compound (C14) differs from analogs like Nocardimicin G (C12) and D (C16). Chain length correlates with iron-binding efficiency and membrane permeability . Substituents: Nocardimicin G and H feature N-acetyl and N-formyl groups, respectively, absent in this compound. These modifications influence receptor-binding specificity (e.g., M3 vs. M5 receptor inhibition) .

Biological Activity: Anti-BCG Activity: this compound, B, and D exhibit comparable MIC values (25 μM), suggesting conserved mechanisms of action against mycobacteria . Receptor Binding: Nocardimicin G and H uniquely inhibit muscarinic M3 receptors, a property absent in this compound .

Biosynthetic Pathways: Nocardimicins and brasilibactin A share homologous non-ribosomal peptide synthetase (NRPS) gene clusters, but differ in methylation and acylation steps, explaining structural divergence .

Comparison with Functionally Similar Compounds

This compound is functionally analogous to other hydroxamate siderophores, such as nocobactin and mycobactin, but differs in specificity and structural complexity:

Table 2: Functional Comparison with Other Siderophores

Research Implications and Limitations

- Pharmacological Potential: this compound’s anti-BCG activity positions it as a lead compound for tuberculosis drug discovery, but its pharmacokinetics (e.g., stability, bioavailability) remain unstudied .

- Structural-Activity Relationships (SAR): The C14 fatty acid chain in this compound may enhance membrane penetration compared to shorter-chain analogs like Nocardimicin G .

- Synthetic Challenges: Total synthesis of nocardimicins is complex due to stereochemical diversity, though advances in RCM (ring-closing metathesis) and aldol reactions offer promising routes .

Q & A

Basic Research Questions

Q. How is the structural elucidation of Nocardimicin A performed, and what analytical methods are critical for confirming its molecular framework?

- Methodological Answer : The structure of this compound is determined using 2D NMR spectroscopy (e.g., ¹H-¹H COSY, HMBC) and high-resolution mass spectrometry (HR-ESI-MS). These techniques identify key functional groups, such as the benzooxazolinate core, fatty acid chains, and lysine-derived subunits. For example, HMBC correlations resolve connectivity between protons and carbons in ambiguous regions, while HR-ESI-MS confirms molecular formulas (e.g., C₄₂H₆₂N₅O₁₀Ga for this compound derivatives) .

Q. What in vitro models are commonly used to evaluate the bioactivity of this compound, and how should controls be designed?

- Methodological Answer : Standard in vitro assays include antimicrobial susceptibility testing (e.g., MIC determination against Gram-positive bacteria) and cytotoxicity screening using mammalian cell lines. Controls must include solvent-only treatments (e.g., DMSO for compound solubility) and reference antibiotics (e.g., vancomycin). Ensure adherence to preclinical reporting guidelines, such as NIH standards for experimental replication .

Q. How do researchers address variability in this compound production yields across microbial strains?

- Methodological Answer : Strain optimization involves comparative genomics to identify biosynthetic gene clusters (BGCs) and fermentation condition adjustments (e.g., carbon/nitrogen ratios, pH). Use HPLC or LC-MS to quantify yield differences. Statistical analysis (e.g., ANOVA) should compare ≥3 biological replicates to account for natural metabolic fluctuations .

Advanced Research Questions

Q. What strategies resolve spectral overlap in NMR analysis of this compound derivatives with structural heterogeneity?

- Methodological Answer : For compounds with variable fatty acid chain lengths (e.g., C₄₆ vs. C₄₂ homologs), employ isotopic labeling (¹³C-glucose in culture media) to enhance signal resolution. Combine selective 1D NOE experiments with HSQC-TOCSY to isolate overlapping proton environments. Computational tools like ACD/Labs or MestReNova assist in peak deconvolution .

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

- Methodological Answer : Apply contradiction analysis frameworks from qualitative research:

- Identify principal contradictions : Compare experimental conditions (e.g., bacterial strain selection, compound purity).

- Contextualize variables : Differences in assay protocols (e.g., broth microdilution vs. agar diffusion) may explain discordant MIC values.

- Replicate under standardized conditions : Use CLSI guidelines for antimicrobial testing to isolate confounding factors .

Q. What experimental designs are optimal for studying this compound’s mechanism of resistance in target pathogens?

- Methodological Answer : Use serial passage assays under sub-inhibitory this compound concentrations to induce resistance. Follow with whole-genome sequencing of resistant mutants to identify mutations in putative targets (e.g., cell wall synthesis enzymes). Validate hypotheses via CRISPR-Cas9 knock-in/knockout studies in model organisms (e.g., Bacillus subtilis) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s biosynthetic pathway?

- Methodological Answer : Combine transcriptomics (RNA-seq of producing strains under varying conditions) with proteomics (LC-MS/MS of enzyme expression) to map regulatory nodes. Phylogenetic analysis of homologous BGCs identifies conserved tailoring enzymes (e.g., cytochrome P450s for hydroxylation). Validate predictions via heterologous expression in Streptomyces hosts .

Methodological Considerations

- Data Reproducibility : For structural studies, deposit raw NMR spectra and crystallographic data in public repositories (e.g., Zenodo) with detailed acquisition parameters .

- Ethical Compliance : Preclinical studies involving animal models must follow ARRIVE guidelines, including sample size justification and randomization protocols .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.